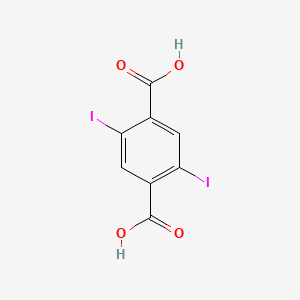

2,5-Diiodoterephthalic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids in Contemporary Chemistry

Halogenated aromatic carboxylic acids are a vital class of compounds in organic chemistry, serving as crucial building blocks in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. numberanalytics.com The introduction of halogen atoms onto an aromatic ring significantly influences the molecule's reactivity and physical properties. britannica.com This process, known as halogenation, can alter the electronic nature of the aromatic system, affecting its susceptibility to further chemical reactions. numberanalytics.combritannica.com

These compounds are particularly valuable as precursors and intermediates. For instance, the carboxyl group can direct incoming substituents during electrophilic substitution reactions, while the halogen atoms themselves can be replaced through nucleophilic substitution or participate in cross-coupling reactions, offering versatile pathways to more complex molecules. numberanalytics.comacs.org In materials science, the incorporation of halogens can enhance properties such as thermal stability, flame retardancy, and insolubility, making them integral to the design of specialty polymers and other functional materials. numberanalytics.comudayton.edu The ability to create regioisomers that may not be accessible through direct halogenation further underscores their synthetic utility. acs.org

Rationale for the Strategic Integration of Iodine in Terephthalate (B1205515) Linkers

The presence of iodine, a large and polarizable atom, on the terephthalate linker also has a profound impact on the electronic and optical properties of the resulting materials. rsc.org Research has shown that MOFs constructed from 2,5-diiodoterephthalic acid exhibit different sorption selectivity compared to their non-halogenated counterparts. mdpi.comresearchgate.net This is attributed to the specific interactions, including halogen bonding, between the iodine-rich linker and the substrate molecules. mdpi.commdpi.com Furthermore, the incorporation of iodine can tune the band gap and increase the refractive index of MOFs, opening possibilities for their use in advanced optical systems. rsc.org

Overview of Principal Research Domains for this compound-Based Systems

Research involving this compound is predominantly concentrated on its use as a building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs). mdpi.comrsc.orgmdpi.com These crystalline, porous materials have a wide range of potential applications.

Key research domains include:

Sorption and Separation: MOFs synthesized from 2,5-diiodoterephthalate are being investigated for their ability to selectively adsorb and separate various organic substrates. mdpi.com The iodine atoms play a crucial role in the selective binding of guest molecules within the MOF's pores. mdpi.commdpi.com

Luminescent Materials: Researchers have focused on creating lanthanide-based MOFs using this linker to study their luminescent properties. mdpi.comscispace.com The nature of the linker can influence the energy transfer processes within the framework, affecting its light-emitting behavior.

Advanced Optical Materials: The introduction of two iodine atoms onto the terephthalate linker has been shown to increase the refractive index of MOFs, making these materials candidates for use in specialized optical systems. rsc.org

Catalysis: The unique structural and electronic properties imparted by the diiodo-linker suggest potential applications in catalysis, a common area of investigation for MOFs in general. mdpi.commdpi.com The frameworks can provide confined spaces and active sites for chemical reactions.

Data on this compound and its Derivatives

The following tables provide key data related to this compound and its application in MOF research.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20856-80-8 |

| Molecular Formula | C₈H₄I₂O₄ |

| Molecular Weight | 417.92 g/mol |

| Boiling Point (Predicted) | 482.7±45.0 °C |

| Density (Predicted) | 2.634±0.06 g/cm³ |

| pKa (Predicted) | 1.80±0.10 |

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Research Findings on MOFs Incorporating 2,5-Diiodoterephthalate

| MOF System | Metal Center | Key Finding | Research Focus |

|---|---|---|---|

| {[Zn(2,5-I-bdc)bpe]} | Zinc (Zn) | Features halogen bonding between iodine atoms and guest DMF molecules, which is crucial for stabilizing the structure. mdpi.com | Sorption and Separation |

| {[Co(2,5-I-bdc)bpe]} | Cobalt (Co) | Guest DMF molecules form strong halogen bonds with the iodine atoms of the linker (I⋯O distances of 2.916–3.231 Å). rsc.org | Supramolecular Interactions |

| {[Ln₂(2,5-I-bdc)₃(DMF)₄]} | Lanthanides (La, Nd, Sm, Eu) | The 2,5-diiodoterephthalate linker is effective for designing lanthanide-based MOFs with specific luminescent properties. mdpi.comresearchgate.net | Luminescent Materials |

| UiO-66-I₂ | Zirconium (Zr) | The di-iodo functionalized linker leads to a MOF with a higher refractive index compared to the non-iodinated or mono-iodinated versions. rsc.org | Optical Properties |

This table summarizes findings from multiple research articles. mdpi.comrsc.orgmdpi.comrsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,5-diiodoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNGRUVXBDBCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613187 | |

| Record name | 2,5-Diiodobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20856-80-8 | |

| Record name | 2,5-Diiodobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Diiodoterephthalic Acid and Precursor Architectures

Direct Halogenation Approaches for Terephthalic Acid Analogues

Direct halogenation strategies involve the introduction of iodine atoms onto a pre-existing benzene (B151609) ring, which either already contains the carboxylic acid functionalities or can be converted to them in a subsequent step.

A prominent method for synthesizing 2,5-diiodoterephthalic acid involves the oxidation of a halogenated xylene precursor. google.comjustia.com This two-step approach begins with the di-iodination of p-xylene (B151628) to form 2,5-diiodo-p-xylene. udayton.edu This intermediate is then subjected to strong oxidizing conditions to convert the two methyl groups into carboxylic acid groups.

The oxidation of 2,5-diiodo-1,4-dimethylbenzene is a key step in this sequence. udayton.edu One documented procedure utilizes potassium permanganate (B83412) (KMnO₄) in a solvent mixture of t-butanol and water to achieve this transformation. udayton.edu The reaction is followed by acidification to yield the final this compound product. udayton.edu This method is advantageous as it builds the desired functionality onto a readily available and correctly substituted scaffold. google.comjustia.comgoogle.com

Table 1: Oxidation of 2,5-Diiodo-1,4-dimethylbenzene

| Reactant | Oxidizing Agent | Solvent System | Product | Reference |

| 2,5-Diiodo-1,4-dimethylbenzene | KMnO₄ | t-butanol/water | This compound | udayton.edu |

While the direct iodination of the highly deactivated terephthalic acid ring presents significant challenges, alternative strategies starting from p-xylene have been explored. sciencemadness.org The di-iodination of p-xylene can be accomplished using a mixture of periodic acid and iodine in a solution of acetic acid, sulfuric acid, and water. udayton.edu The resulting 2,5-diiodo-p-xylene is then oxidized to this compound as described previously. udayton.edu

A more direct, albeit potentially challenging, route is the direct iodination of terephthalic acid itself. This reaction requires harsh conditions due to the electron-withdrawing nature of the two carboxylic acid groups, which deactivates the aromatic ring towards electrophilic substitution. sciencemadness.org One patented method describes the iodination of terephthalic acid by heating it with iodine in an oleum (B3057394) (fuming sulfuric acid) solution at elevated temperatures, for instance between 150°C and 200°C. google.com The crude iodinated product is then isolated by pouring the reaction mixture into ice water. google.com

Derivatization from Substituted Benzoic Acid Precursors

Another strategic approach involves starting with a benzene ring that is already substituted with groups that can be chemically transformed into the desired iodo- and carboxylic acid functionalities.

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a viable route to this compound from 2,5-diaminoterephthalic acid. organic-chemistry.org This process involves the diazotization of the primary aromatic amines, followed by the substitution of the resulting diazonium groups with iodine. organic-chemistry.org

The general procedure for diazotization involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid or hydrochloric acid at low temperatures. organic-chemistry.orgtpu.ru The resulting diazonium salt is often unstable and is used immediately. organic-chemistry.org Subsequent treatment of the diazonium salt solution with an iodide source, such as potassium iodide (KI), leads to the displacement of the diazonio group (-N₂⁺) by an iodo group. udayton.eduijcce.ac.ir While a specific synthesis starting from 2,5-diaminoterephthalic acid is not detailed in the provided results, the synthesis of dimethyl iodoterephthalate from dimethyl aminoterephthalate via diazotization followed by treatment with aqueous KI has been reported, demonstrating the feasibility of this transformation on the terephthalate (B1205515) scaffold. udayton.edu

Preparation of Ester Derivatives for Subsequent Functionalization

Ester derivatives of this compound, particularly the dimethyl ester, are important intermediates. They are often synthesized for purification purposes or as substrates for further reactions like cross-coupling. udayton.edubeilstein-journals.org

There are two primary methods for the synthesis of dimethyl 2,5-diiodoterephthalate. The first is the direct esterification of this compound. beilstein-journals.orgrsc.org A common method is the Fischer esterification, which involves reacting the dicarboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. udayton.edursc.org

Alternatively, the dicarboxylic acid can first be converted to its more reactive acid chloride derivative using a reagent like thionyl chloride, often with a pyridine (B92270) catalyst. google.com The resulting diacid chloride is then reacted with methanol to form the dimethyl ester. google.com This product, dimethyl 2,5-diiodoterephthalate, can be purified by recrystallization from alcohol and is described as forming colorless prisms with a melting point of 161-163°C. google.com

Table 2: Synthesis of Dimethyl 2,5-Diiodoterephthalate

| Starting Material | Reagents | Method | Product | Melting Point (°C) | Reference |

| This compound | Methanol, Sulfuric acid | Fischer Esterification | Dimethyl 2,5-diiodoterephthalate | - | udayton.edu |

| Crude iodinated terephthalic acid | Thionyl chloride, Pyridine; then Methanol | Acid Chloride Formation & Esterification | Dimethyl 2,5-diiodoterephthalate | 161-163 | google.com |

Coordination Chemistry of 2,5 Diiodoterephthalic Acid: Metal Organic Frameworks and Coordination Polymers

Ligand Design and Coordination Modes of 2,5-Diiodoterephthalate (2,5-I-bdc)

2,5-Diiodoterephthalate is a derivative of terephthalic acid where two hydrogen atoms on the benzene (B151609) ring are substituted by iodine atoms at the 2 and 5 positions. This substitution has significant implications for its role as a ligand. The primary coordinating groups are the two carboxylate moieties located at the 1 and 4 positions of the benzene ring. These groups can deprotonate and bind to metal centers in various modes, including monodentate, bidentate chelating, and, most commonly, bidentate bridging fashions. The bridging mode is fundamental to the formation of extended, polymeric structures, allowing the ligand to link multiple metal centers into one-, two-, or three-dimensional networks.

Structural Diversity in 2,5-Diiodoterephthalate-Based Architectures

The combination of metal ions with the 2,5-diiodoterephthalate ligand, sometimes in the presence of ancillary ligands, leads to a rich variety of crystalline architectures with different dimensionalities.

The ditopic and linear nature of the 2,5-diiodoterephthalate ligand, with its two carboxylate groups positioned at opposite ends of the molecule, makes it an ideal candidate for forming extended polymeric structures. Consequently, it is primarily employed in the synthesis of 1D, 2D, and 3D coordination polymers and metal-organic frameworks. The formation of simple, discrete zero-dimensional (0D) molecular complexes using this ligand is not a common outcome and is not widely reported in the literature, as its structure inherently promotes network formation.

While theoretically possible, the assembly of 2,5-diiodoterephthalate with metal centers into simple one-dimensional (1D) chains is less common than the formation of higher-dimensional structures. The ligand's ability to connect to multiple metal centers often encourages extension into two or three dimensions, particularly under solvothermal conditions typically used for MOF synthesis.

The 2,5-I-bdc ligand has been successfully used to construct two-dimensional (2D) layered networks. A notable example involves its coordination with lanthanide ions. mdpi.comresearchgate.net The reaction of 2,5-diiodoterephthalic acid with lanthanum chloride in N,N-dimethylformamide (DMF) under solvothermal conditions yields a complex with the formula {[La₂(2,5-I-bdc)₃(DMF)₄]}·2DMF. mdpi.comresearchgate.net

In this structure, binuclear [La₂(C₆H₂I₂(COO)₂)₆(DMF)₄] units act as building blocks. mdpi.com These dimeric units are linked by the bridging 2,5-I-bdc ligands to form extensive layers. mdpi.com These layers then stack in an AAA... fashion, with solvate DMF molecules occupying the space between them. mdpi.com The presence of these solvent molecules prevents the extension of the coordination network into the third dimension, resulting in a 2D architecture. scispace.commdpi.com

Table 1: Examples of 2D Coordination Networks Based on 2,5-Diiodoterephthalate

| Compound Formula | Metal Ion | Structural Description |

| {[La₂(2,5-I-bdc)₃(DMF)₄]}·2DMF mdpi.comresearchgate.net | La³⁺ | Binuclear lanthanum-carboxylate units are bridged by 2,5-I-bdc ligands to form 2D layers. These layers stack with solvate DMF molecules in the interlayer space, resulting in a layered coordination polymer. mdpi.com |

The most common application of the 2,5-I-bdc ligand is in the synthesis of three-dimensional (3D) metal-organic frameworks. These structures often exhibit porosity and are investigated for applications such as gas sorption.

Furthermore, 3D frameworks can also be formed with lanthanide ions. scispace.commdpi.com An isostructural series with the general formula {[Ln₂(2,5-I-bdc)₃(DMF)₄]} (where Ln = La, Nd, Sm, Eu) has been reported. scispace.commdpi.comresearchgate.net Unlike the 2D lanthanum complex mentioned previously, these compounds lack solvate molecules in the crystal lattice. This absence allows for a reorientation of the dicarboxylate ligands, leading to a change in topology from a 2D layered structure to a 3D framework with one-dimensional channels. scispace.com

Table 2: Examples of 3D Metal-Organic Frameworks Based on 2,5-Diiodoterephthalate

| Compound Formula | Metal Ion(s) | Ancillary Ligand | Structural Description |

| {[Zn(2,5-I-bdc)bpe]} mdpi.comresearchgate.net | Zn²⁺ | bpe | A 3D porous framework with a diamond-like structure, where Zn(II) ions are linked by both 2,5-I-bdc and bpe ligands. Halogen bonding plays a key role in stabilizing the structure. mdpi.comresearchgate.net |

| {[Zn(2,5-I-bdc)bpen]} mdpi.comresearchgate.net | Zn²⁺ | bpen | A 3D porous framework isostructural to the bpe analogue, also exhibiting a diamond-like topology and stabilization through halogen bonding. mdpi.comresearchgate.net |

| {[Ln₂(2,5-I-bdc)₃(DMF)₄]} scispace.commdpi.comresearchgate.net | La³⁺, Nd³⁺, Sm³⁺, Eu³⁺ | None | An isostructural series of 3D frameworks formed from binuclear lanthanide units linked by 2,5-I-bdc ligands. The absence of solvate molecules allows for 3D connectivity, creating channels decorated by iodine atoms. scispace.com |

The topology of a MOF describes the underlying connectivity of its nodes (metal clusters or ions) and linkers. The primitive cubic (pcu) topology is one of the most fundamental and common nets found in MOFs. frontiersin.org It is characterized by 6-connected nodes linked together to form a cubic lattice, analogous to the structure of polonium. This topology often arises from the connection of octahedral (6-connected) secondary building units (SBUs) with linear ditopic linkers, or from the use of square paddlewheel-type (4-connected) SBUs linked by 4-connecting linkers and pillared in the third dimension. frontiersin.orgescholarship.org

In the context of frameworks built with 2,5-diiodoterephthalate, different topologies have been observed. For instance, the 3D frameworks of {[Zn(2,5-I-bdc)bpe]} and {[Zn(2,5-I-bdc)bpen]} are described as having a 4-connected diamond-like (dia) topology, where the zinc centers act as tetrahedral nodes. mdpi.com While the pcu topology is common for many terephthalate-based MOFs, particularly those based on zinc-paddlewheel SBUs, mdpi.com the specific examples of 3D MOFs with 2,5-I-bdc reported in detail so far adopt alternative, though equally interesting, network structures.

Three-Dimensional (3D) Porous Metal-Organic Frameworks

Influence of Co-ligands and Auxiliary Bridging Ligands (e.g., N,N'-linkers like bpe, bpen) on Network Formation

The construction of metal-organic frameworks (MOFs) and coordination polymers from this compound (H₂-2,5-I-bdc) is significantly influenced by the introduction of auxiliary bridging ligands, particularly neutral N,N'-linkers. These co-ligands play a crucial role in directing the final network topology by connecting metal centers that are also coordinated by the carboxylate groups of the diiodoterephthalate ligand.

Studies have demonstrated the successful synthesis of three-dimensional (3D) MOFs by combining 2,5-diiodoterephthalate with flexible N,N'-linkers such as 1,2-bis(4-pyridyl)ethane (B167288) (bpe) and the more rigid 1,2-bis(4-pyridyl)ethylene (bpen). mdpi.comresearchgate.net For instance, two coordination polymers with the formulas {[Zn(2,5-I-bdc)bpe]} and {[Zn(2,5-I-bdc)bpen]} have been synthesized and characterized. mdpi.comresearchgate.netresearchgate.net In these structures, the Zn(II) centers are coordinated by both the dicarboxylate ligand and the pyridyl nitrogen atoms of the bpe or bpen linkers, resulting in the formation of robust 3D frameworks. mdpi.comresearchgate.net

Similarly, heteroleptic Co(II) complexes with the general formula {[Co(2,5-I-bdc)bpe]·XDMF}n have been prepared using the bpe linker. rsc.orgrsc.org The use of these ancillary nitrogen ligands is a common strategy in the crystal engineering of coordination polymers to expand the dimensionality and control the architecture of the resulting materials. acs.org The choice of the N-donor ligand, along with the specific metal ion and reaction conditions, dictates the final structure, demonstrating that these co-ligands are essential structure-directing agents in the assembly of coordination networks based on this compound. acs.orgrsc.org

Framework Interpenetration and Self-Catenation Phenomena

Interpenetration, a phenomenon where two or more independent frameworks are entangled or nested within each other, is a notable feature in the coordination chemistry of this compound. rsc.org This self-catenation can significantly impact the material's properties, such as pore size and stability.

The zinc-based framework, {[Zn(2,5-I-bdc)bpe]}, exhibits a four-fold interpenetrated structure. mdpi.com This high degree of interpenetration results in a dense packing of the frameworks, which still leaves voids that are decorated by the iodine atoms of the primary ligand. mdpi.com In contrast, a related cobalt complex, {[Co(2,5-I-bdc)bpe]·XDMF}n, forms a less complex structure consisting of two interpenetrated frameworks. rsc.org

The occurrence and degree of interpenetration are governed by subtle factors, including the geometry of the ligands and the nature of the metal center. rsc.org For example, in coordination polymers based on the related 5-iodo-isophthalic acid, both 2-fold and 3-fold interpenetrating architectures have been observed, influenced by the choice of ancillary ligands. acs.org These findings highlight that the combination of this compound with specific metal ions and co-ligands can be tuned to produce frameworks with varying levels of interpenetration, a key aspect of MOF design. rsc.org

Role of Halogen Bonding in Crystal Engineering and Supramolecular Assembly

Halogen bonding (XB) is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering and supramolecular chemistry. researchgate.nettu-darmstadt.de It involves an electrophilic region on a halogen atom (the σ-hole) interacting with a nucleophile. researchgate.net In the context of this compound, the iodine substituents serve as potent halogen bond donors, playing a critical role in the assembly and stabilization of the resulting crystalline structures. mdpi.com

Intermolecular Halogen Bonding (I···I, I···π Interactions)

The iodine atoms on the 2,5-diiodoterephthalate ligand can participate in various types of intermolecular halogen bonds that guide the formation of supramolecular architectures. While direct I···I interactions in 2,5-diiodoterephthalate-based MOFs are less commonly detailed in the provided literature, studies on the closely related 5-iodo-isophthalic acid reveal the prevalence of both I···I and I···π interactions. acs.org

In some structures, rare 2-fold interpenetrating 3D supramolecular architectures are explicitly stabilized by I···I interactions. acs.org More frequently, I···π interactions are observed, where the electrophilic iodine atom interacts with the electron-rich π-system of an adjacent aromatic ring. These interchain I···π interactions can unite metal-organic chains into three-dimensional supramolecular structures. acs.orgacs.org These examples underscore the capacity of iodine-substituted carboxylates to utilize specific halogen bonding motifs to direct crystal packing and build complex, higher-dimensional networks. acs.org

Halogen Bonding with Encapsulated Guest Molecules (e.g., DMF)

A prominent and well-documented feature of MOFs derived from this compound is the formation of strong halogen bonds between the framework's iodine atoms and encapsulated guest solvent molecules, particularly N,N-dimethylformamide (DMF). mdpi.comrsc.org This interaction is consistently observed in frameworks built with both Zn(II) and Co(II) metal centers. researchgate.netrsc.org

In the crystal structures of {[Zn(2,5-I-bdc)bpe]}·(DMF)x and {[Zn(2,5-I-bdc)bpen]}·(DMF)x, shortened contacts between the iodine atoms of the diiodoterephthalate ligand and the oxygen atom of the DMF guest molecules are evident. mdpi.com The observed I···O distances range from 2.98 to 3.10 Å, which is significantly less than the 3.50 Å sum of the van der Waals radii of iodine and oxygen, confirming a strong halogen bonding interaction. mdpi.com

Anisotropic Effects of Halogen Bonds on Crystallographic Packing and Structural Stabilization

The unique characteristics of halogen bonds, particularly their high directionality and tunable strength, have anisotropic effects on crystallographic packing. researchgate.net The electron density around a covalently bonded halogen atom is not uniform; it features an electropositive region (the σ-hole) along the extension of the covalent bond and an electronegative belt perpendicular to it. researchgate.net This anisotropy dictates that halogen bonds form along specific vectors, making them a reliable tool for controlling the self-assembly of molecules into well-defined crystal lattices. researchgate.netmdpi.com

Investigations with Specific Metal Centers

The properties and structures of coordination polymers derived from this compound are highly dependent on the choice of the metal center. Research has explored its coordination with various transition metals and lanthanides, yielding a range of network topologies and properties.

Zinc (II): Zinc(II) has been used to construct several 3D MOFs with 2,5-diiodoterephthalate. When combined with N,N'-linkers like bpe and bpen, it forms robust frameworks such as {[Zn(2,5-I-bdc)bpe]} and {[Zn(2,5-I-bdc)bpen]}. mdpi.comresearchgate.net These materials are characterized by interpenetrated structures and significant halogen bonding between the framework's iodine atoms and guest DMF molecules. mdpi.com Anionic 3D coordination polymers, such as (DMA)₂[Zn(2,5-I-bdc)₂]·1.5DMF, have also been prepared, expanding the structural diversity of Zn(II)-based systems. colab.ws

Cobalt (II): The reaction of Co(II) salts with this compound and the bpe co-ligand yields frameworks with the general formula {[Co(2,5-I-bdc)bpe]·XDMF}n. rsc.orgrsc.org These complexes feature two-fold interpenetrated networks where prominent halogen bonds are observed between the guest DMF molecules and the iodine atoms of the dicarboxylate ligand. rsc.org The energies of these strong I···O interactions have been estimated using computational methods. rsc.orgrsc.org

Lanthanides (III): A series of coordination polymers have been synthesized using lanthanide ions (La³⁺, Nd³⁺, Sm³⁺, Eu³⁺) and 2,5-diiodoterephthalate. mdpi.com These studies yielded two main types of structures: a 2D layered polymer, {[La₂(2,5-I-bdc)₃(DMF)₄]}·2DMF, and a series of isostructural 3D frameworks, {[Ln₂(2,5-I-bdc)₃(DMF)₄]}. mdpi.com The structural dimensionality (2D vs. 3D) is influenced by the presence or absence of solvate DMF molecules, which alters the geometry of the binuclear {Ln₂} building units. mdpi.com The channels within the 3D structures are decorated with iodine atoms, and the europium-based framework exhibits characteristic red luminescence with a quantum yield of 4.5%. mdpi.com

The following table summarizes the key findings for these specific metal centers.

| Metal Center | Co-ligand/Counterion | Formula | Key Structural Features | Other Findings | Citations |

| Zn(II) | bpe | {[Zn(2,5-I-bdc)bpe]} | 3D, 4-fold interpenetrated framework | Strong I···O halogen bonding with guest DMF | mdpi.com |

| Zn(II) | bpen | {[Zn(2,5-I-bdc)bpen]} | 3D framework | Strong I···O halogen bonding with guest DMF | mdpi.com |

| Zn(II) | DMA⁺ | (DMA)₂[Zn(2,5-I-bdc)₂]·1.5DMF | Anionic 3D coordination polymer | - | colab.ws |

| Co(II) | bpe | {[Co(2,5-I-bdc)bpe]·XDMF}n | 3D, 2-fold interpenetrated framework | Strong I···O halogen bonding with guest DMF; stable after guest removal | rsc.org |

| La(III) | DMF | {[La₂(2,5-I-bdc)₃(DMF)₄]}·2DMF | 2D layered polymer | Contains solvate DMF molecules between layers | mdpi.com |

| La(III) | DMF | {[La₂(2,5-I-bdc)₃(DMF)₄]} | 3D framework | 1D channels decorated by iodine atoms | mdpi.com |

| Nd(III) | DMF | {[Nd₂(2,5-I-bdc)₃(DMF)₄]} | 3D framework, isostructural with La(III) | Exhibits f-f transition luminescence | mdpi.com |

| Sm(III) | DMF | {[Sm₂(2,5-I-bdc)₃(DMF)₄]} | 3D framework, isostructural with La(III) | Exhibits f-f transition luminescence | mdpi.com |

| Eu(III) | DMF | {[Eu₂(2,5-I-bdc)₃(DMF)₄]} | 3D framework, isostructural with La(III) | Red luminescence with 4.5% quantum yield | mdpi.com |

Zinc(II)-Based Coordination Polymers and MOFs

The reaction of this compound (referred to as 2,5-I-bdc in some studies) with Zinc(II) salts in the presence of ancillary N,N-donor ligands has yielded robust three-dimensional (3D) metal-organic frameworks. researchgate.netmdpi.com Solvothermal synthesis using Zn(NO₃)₂·6H₂O, H₂DITA, and either 1,2-bis(4-pyridyl)ethane (bpe) or 1,2-bis(4-pyridyl)ethylene (bpen) as the N,N-linker in N,N-dimethylformamide (DMF) produces crystalline coordination polymers. mdpi.com

Table 1: Zinc(II)-Based Coordination Polymers with this compound

| Compound Name | Formula | N,N-Linker | Dimensionality | Key Structural Feature | Ref. |

|---|---|---|---|---|---|

| Polymer 1 | {[Zn(2,5-I-bdc)bpe]} | 1,2-bis(4-pyridyl)ethane (bpe) | 3D | Diamond-like topology; Halogen bonding with guest DMF | researchgate.netmdpi.com |

| Polymer 2 | {[Zn(2,5-I-bdc)bpen]} | 1,2-bis(4-pyridyl)ethylene (bpen) | 3D | Diamond-like topology; Halogen bonding with guest DMF | researchgate.netmdpi.com |

Lanthanide(III)-Based Coordination Polymers and MOFs (e.g., La, Nd, Sm, Eu Systems)

The oxophilic nature of lanthanide(III) ions makes them excellent candidates for forming coordination polymers with carboxylate ligands like 2,5-diiodoterephthalate. Solvothermal reactions have been successfully employed to synthesize a series of novel lanthanide-based MOFs. mdpi.com Five distinct coordination polymers have been prepared and characterized using Ln³⁺ ions (where Ln = La, Nd, Sm, Eu) and 2,5-diiodoterephthalate (2,5-I-bdc). mdpi.comresearchgate.net

These syntheses yielded two different structural types. The first is a two-dimensional (2D) polymer, {[La₂(2,5-I-bdc)₃(DMF)₄]}·2DMF, which forms layers. mdpi.comtu-darmstadt.de The second is a series of four isostructural three-dimensional (3D) polymers with the general formula {[Ln₂(2,5-I-bdc)₃(DMF)₄]} (where Ln = La, Nd, Sm, and Eu). mdpi.comresearchgate.net The primary structural motif in these compounds is a binuclear [Ln₂(C₆H₂I₂(COO)₂)₆(DMF)₄] unit. researchgate.net The dimensionality of the final polymer—whether it forms a 2D or 3D network—is determined by the orientation of the dicarboxylate ligands and the presence or absence of solvate DMF molecules in the crystal lattice. mdpi.comresearchgate.net

The resulting materials exhibit interesting luminescent properties, which are characteristic of lanthanide-containing MOFs. The Eu(III)-based polymer, in particular, displays a red emission with a quantum yield of 4.5% and a luminescent lifetime of 1.1 ms. mdpi.com This luminescence arises from an "antenna effect," where the organic linker absorbs energy and transfers it to the metal center, which then emits light. mdpi.com

Table 2: Lanthanide(III)-Based Coordination Polymers with 2,5-Diiodoterephthalate

| Compound Formula | Metal Ion (Ln³⁺) | Dimensionality | Key Property | Ref. |

|---|---|---|---|---|

| {[La₂(2,5-I-bdc)₃(DMF)₄]}·2DMF | La | 2D | Layered Structure | mdpi.comresearchgate.net |

| {[La₂(2,5-I-bdc)₃(DMF)₄]} | La | 3D | Isostructural with Nd, Sm, Eu analogues | mdpi.comresearchgate.net |

| {[Nd₂(2,5-I-bdc)₃(DMF)₄]} | Nd | 3D | - | mdpi.comresearchgate.net |

| {[Sm₂(2,5-I-bdc)₃(DMF)₄]} | Sm | 3D | - | mdpi.comresearchgate.net |

| {[Eu₂(2,5-I-bdc)₃(DMF)₄]} | Eu | 3D | Red Luminescence (QY = 4.5%) | mdpi.com |

Cobalt(II)-Based Semiconductive Coordination Polymers

The integration of this compound into cobalt(II) coordination polymers has led to materials with valuable electronic properties. A notable example is the conjugated coordination polymer {[Co(BPTTz)(DIPA)]·DMA}n, where H₂DIPA is this compound, BPTTz is the co-ligand 2,5-bis(pyridine-4-yl)thiazolo[5,4-d]thiazole, and DMA is N,N'-dimethylacetamide. researchgate.netresearchgate.net

This material possesses a multi-channel charge transfer pathway, which enhances the efficiency of charge separation and transport while reducing carrier recombination. researchgate.net These characteristics result in exceptional semiconductive properties, making the polymer highly suitable for applications in radiation detection. researchgate.netresearchgate.net The semiconductor based on this cobalt(II) polymer has demonstrated a record-high mobility-lifetime product (μτ) of 8.05 × 10⁻³ cm² V⁻¹ and a high sensitivity of 172 μC Gyair⁻¹cm⁻² at an operating voltage of 35 V. researchgate.netresearchgate.net It is capable of detecting X-ray dose rates as low as 128 nGyair s⁻¹, which is among the best performance for coordination polymer-based detectors. researchgate.net The material also shows excellent long-term air and operational stability. researchgate.net

Table 3: Cobalt(II)-Based Semiconductive Coordination Polymer

| Compound Formula | Key Components | Property | Performance Metric | Application | Ref. |

|---|---|---|---|---|---|

| {[Co(BPTTz)(DIPA)]·DMA}n | Co(II), this compound (H₂DIPA), BPTTz | Semiconductive, Multi-channel charge transfer | μτ = 8.05 × 10⁻³ cm² V⁻¹, Sensitivity = 172 μC Gyair⁻¹cm⁻² | Direct X-ray Detection | researchgate.netresearchgate.net |

Other Transition Metal Complexation Studies

The coordination chemistry of ligands with transition metals is a vast and extensively studied field. wikipedia.orgmdpi.com Transition metal ions can form a wide variety of complexes with diverse geometries and coordination numbers, often influenced by the nature of the ligands involved. youtube.comlibretexts.org While the use of this compound has been specifically detailed in the construction of Zinc(II), Lanthanide(III), and Cobalt(II) coordination polymers, its complexation with other transition metals is a subject of ongoing research interest. The principles of coordination chemistry suggest that this compound, as a dicarboxylate ligand, is capable of coordinating to a broad range of other transition metals, such as copper, nickel, manganese, and iron, potentially yielding novel materials with unique magnetic, catalytic, or sorption properties.

Functional Applications of 2,5 Diiodoterephthalic Acid Derived Materials

Adsorption and Separation Science

The porous nature and tunable structure of MOFs make them prime candidates for adsorption and separation processes. The use of 2,5-diiodoterephthalic acid as a building block is driven by the understanding that the functionalization of linkers can decisively influence sorption selectivity. researchgate.netmdpi.com The presence of iodine, a large and polarizable halogen, can create specific non-covalent interactions, such as halogen bonding, with guest molecules, potentially enhancing selectivity. researchgate.netmdpi.com

Selective Gas Adsorption Properties (e.g., CO2 over N2, C2H2 over CO2/N2)

The separation of industrially relevant gases is a critical application for porous materials. While the separation of acetylene (B1199291) (C2H2) from carbon dioxide (CO2) and nitrogen (N2) is a significant challenge being addressed by various MOFs, research on materials derived from this compound has yielded specific data on CO2/N2 separation. rsc.orgmdpi.com

A three-dimensional coordination polymer synthesized from 2,5-diiodoterephthalate has been studied for its gas adsorption capabilities. researchgate.net The material demonstrated notable selectivity for CO2 over N2, a crucial separation for post-combustion carbon capture. The Ideal Adsorbed Solution Theory (IAST) selectivity factors were calculated for equimolar mixtures, highlighting the material's potential. researchgate.net

Table 1: CO2 Selectivity Factors for a 2,5-Diiodoterephthalate-Based MOF Data sourced from a study on a 3D coordination polymer at a total pressure of 1 bar for an equimolar gas composition. researchgate.net

| Gas Mixture | Temperature (K) | IAST Selectivity Factor |

| CO2/N2 | 273 | 31.0 |

| CO2/N2 | 298 | 19.1 |

| CO2/CO | 273 | 25.7 |

| CO2/CO | 298 | 17.0 |

Sorption Selectivity towards Various Organic Substrates and Vapors (e.g., methanol (B129727), ethanol)

The ability to selectively adsorb specific organic molecules is vital for purification and separation processes in the chemical industry. Two novel 3D MOFs based on zinc(II), 2,5-diiodoterephthalate, and different N,N-linkers (1,2-bis(4-pyridyl)ethane and 1,2-bis(4-pyridyl)ethylene) have been synthesized and their sorption selectivity was examined. mdpi.com These studies demonstrate that the introduction of the di-iodinated linker results in frameworks capable of distinguishing between different small organic molecules like alcohols. mdpi.com The selectivity for equimolar mixtures of various alcohols was quantified, revealing preferential adsorption based on the subtle differences between the substrates. mdpi.com

Table 2: Vapor Adsorption Selectivity of Zn(II)-2,5-Diiodoterephthalate MOFs Selectivity of frameworks {[Zn(2,5-I-bdc)bpe]} (Compound 1) and {[Zn(2,5-I-bdc)bpen]} (Compound 2) from equimolar mixtures of organic vapors. mdpi.com

| Compound | Substrate Mixture | Selectivity |

| 1 | Methanol / Ethanol | 1 : 1.5 |

| 1 | Methanol / Isopropanol | 1 : 2.3 |

| 1 | Ethanol / Isopropanol | 1 : 1.5 |

| 2 | Methanol / Ethanol | 1 : 1.2 |

| 2 | Methanol / Isopropanol | 1 : 1.7 |

| 2 | Ethanol / Isopropanol | 1 : 1.4 |

Dynamic Water Adsorption and Reversible Dehydration-Rehydration Processes

The stability of MOFs in the presence of water is a critical factor for many practical applications. Investigations into materials derived from this compound include thermal analyses that demonstrate reversible dehydration. For instance, thermogravimetric analysis (TGA) of Zn(II)-based MOFs with this linker shows that guest solvent molecules, such as dimethylformamide (DMF), are eliminated at temperatures above 120°C. mdpi.com In related structures, the loss of crystallization water molecules has been observed at temperatures between 80°C and 180°C, indicating a dehydration process. researchgate.net While these results confirm that guest molecules can be removed from the pores, detailed studies focusing specifically on the kinetics and cyclability of dynamic water vapor adsorption and reversible rehydration for this class of materials are an area of ongoing research.

Investigations into Iodine Uptake and Storage Capacities

The capture of volatile radioactive iodine from nuclear waste streams is a significant environmental challenge. MOFs are being explored as potential sorbents for this purpose. The rationale for using this compound in this context is compelling; the iodine atoms integrated into the framework's structure are hypothesized to enhance the capture of guest iodine molecules (I2) through specific halogen-halogen interactions. Research on MOFs built from the mono-iodinated analogue, 2-iodoterephthalic acid, has already demonstrated I2 uptake, which has prompted further studies into the more iodine-rich 2,5-diiodoterephthalate derivatives for potentially superior performance. mdpi.com

Luminescent Properties and Chemosensing Applications

Luminescent MOFs (LMOFs) are a class of materials that are being intensely studied for applications in chemical sensing, bio-imaging, and solid-state lighting. arxiv.org The luminescence can originate from the metal centers, the organic linkers, or guest molecules housed within the pores. The design of LMOFs often involves using conjugated organic linkers that can exhibit intrinsic fluorescence. arxiv.org

Intrinsic Solid-State Luminescence (e.g., Blue Fluorescence)

Materials derived from this compound have been shown to possess intrinsic luminescent properties. Coordination frameworks synthesized with zinc(II) and the 2,5-diiodoterephthalate linker exhibit a broad blue emission band upon excitation, which is characteristic of intra-ligand electron transitions (π–π*). researchgate.net This demonstrates that the linker itself is an effective fluorophore. Furthermore, this ligand has been specifically used in the synthesis of lanthanide-based MOFs to explore how the combination of the emissive linker and luminescent metal ions affects the resulting optical properties. mdpi.com The inherent fluorescence of these materials forms the basis for their application in chemosensing, where interactions with analytes can modulate the emission signal. researchgate.net

The luminescence of these materials can be quenched or enhanced by the presence of specific chemical species, making them suitable for sensor applications. researchgate.net For example, the blue fluorescence of a Zn(II)-based framework with 2,5-diiodoterephthalate was found to be quenched in the presence of cinnamaldehyde (B126680) and quinoline, suggesting its potential as a selective luminescent sensor for these organic compounds. researchgate.net This quenching mechanism often involves energy or electron transfer between the analyte and the excited state of the MOF framework.

Lanthanide-Sensitized Luminescence and Quantum Yield Enhancement

Materials derived from this compound have shown significant promise in the field of lanthanide-sensitized luminescence. The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ions, which then emit light at their characteristic wavelengths. csic.es This process is crucial for enhancing the otherwise weak luminescence of lanthanide ions.

In a series of novel lanthanide-based MOFs, this compound was used as a ligand to create coordination polymers with various lanthanides, including Lanthanum (La), Neodymium (Nd), Samarium (Sm), and Europium (Eu). mdpi.comtu-darmstadt.de The resulting structures were characterized by single crystal and powder X-ray diffractometry. The luminescent properties of these materials were examined, revealing that the 2,5-diiodoterephthalate ligand effectively sensitizes the emission of the lanthanide ions.

For instance, the europium-based complex, {[Eu2(2,5-I-bdc)3(DMF)4]}, exhibited a notable quantum yield of 4.5% and a luminescent lifetime of 1.1 ms. mdpi.com The strong emission peak at 615 nm, corresponding to the 5D0 → 7F2 transition of Eu3+, results in a red emission. In contrast, the samarium-based complex displayed a much lower quantum yield of less than 1% and a shorter lifetime of 50 μs. mdpi.com These findings underscore the role of the 2,5-diiodoterephthalate ligand in facilitating energy transfer to the lanthanide center, although the efficiency of this process is dependent on the specific lanthanide ion.

Table 1: Luminescent Properties of Lanthanide-2,5-Diiodoterephthalate MOFs

| Lanthanide Ion | Quantum Yield (%) | Luminescent Lifetime | Emission Color |

|---|---|---|---|

| Eu3+ | 4.5 | 1.1 ms | Red |

| Sm3+ | <1 | 50 µs | Purple |

Data sourced from a study on novel coordination polymers based on Ln(III) and 2,5-diiodoterephthalates. mdpi.com

The efficiency of the energy transfer and the resulting quantum yield can be influenced by several factors, including the rigidity of the framework and the coordination environment of the lanthanide ion. The heavy iodine atoms in the this compound ligand can also promote intersystem crossing, a key step in the sensitization process. caltech.edu

Development of Chemo- and Luminescent Sensors for Specific Analytes

The luminescent properties of materials derived from this compound can be harnessed for the development of chemical sensors. The emission intensity of these materials can be modulated by the presence of specific analytes, providing a detectable signal. While research directly employing this compound-based materials for sensing is emerging, the principles are well-established in the broader field of luminescent MOFs. nih.gov

Luminescent sensors can operate through various mechanisms, including the quenching or enhancement of luminescence upon interaction with an analyte. For example, the development of a luminescent europium complex for use as a wide-range pH sensor has been demonstrated. rsc.org In this case, the luminescence of the europium complex is pH-dependent over a broad range. Similarly, bimetallic terbium(III)/copper(II) chemosensors have been designed for the detection of hydrogen sulfide. beilstein-journals.org

The porous nature of MOFs derived from this compound could allow for the diffusion of analytes into the framework, where they can interact with the luminescent centers or the organic linkers. The iodine atoms on the terephthalate (B1205515) ring could also serve as interaction sites for specific analytes, potentially leading to selective sensing capabilities. The development of fluorescent chemosensors for the detection of metal ions in acidic media highlights the potential for creating robust sensing platforms. scirp.org

Catalysis and Photocatalysis

The structural features of materials derived from this compound, such as high surface area and tunable porosity, make them attractive candidates for applications in catalysis and photocatalysis.

Heterogeneous Catalytic Activity within Porous Frameworks

Porous frameworks, such as MOFs, can act as heterogeneous catalysts, where the catalyst is in a different phase from the reactants. chemistrystudent.comlibretexts.org This offers advantages in terms of catalyst separation and reusability. The active catalytic sites can be the metal nodes, the organic linkers, or encapsulated guest molecules.

While specific examples of heterogeneous catalysis using this compound-based materials are still under investigation, the principles can be extrapolated from related systems. For example, the catalytic conversion of sugars to 2,5-furandicarboxylic acid has been achieved using heterogeneous metal catalysts. mdpi.comfrontiersin.org The porous structure of a MOF could facilitate the access of reactants to the active sites and the diffusion of products.

Exploration of Photocatalytic Conversion Processes

Photocatalysis utilizes light to drive chemical reactions, and semiconductor materials are often employed for this purpose. nih.gov Materials derived from this compound have the potential to act as photocatalysts, particularly when incorporated into MOFs. The organic linker can absorb light and participate in the photocatalytic cycle.

The photocatalytic reduction of carbon dioxide (CO2) to formic acid is a significant area of research. rsc.org Highly efficient photocatalytic systems for this conversion have been developed. The design of MOFs with specific light-absorbing linkers and catalytically active metal centers is a promising strategy. The semiconductive properties of some coordination polymers, including those derived from this compound, could be exploited for photocatalytic applications. The efficiency of photocatalytic degradation can be influenced by factors such as pH, catalyst dosage, and temperature. researchgate.net

Photoelectronic and Optoelectronic Devices

The unique electronic properties of coordination polymers and MOFs derived from this compound open up possibilities for their use in photoelectronic and optoelectronic devices.

Semiconductive Properties of Coordination Polymers for X-ray Detection

A significant application of this compound-derived materials is in the field of X-ray detection. A novel conjugated coordination polymer, {[Co(BPTTz)(DIPA)]·DMA}n (where H2DIPA is this compound), has been constructed and shown to have semiconductive properties. researchgate.net This material exhibits multi-channel charge transfer, which enhances the efficiency of charge separation and transfer, leading to improved X-ray detection performance.

The device fabricated from this coordination polymer demonstrated a high mobility-lifetime product (μτ) of 8.05 × 10-3 cm2 V-1 and a low detectable X-ray dose rate of 128 nGyair s-1 at an operating voltage of 35 V. researchgate.net It also showed a high sensitivity of 172 μC Gyair-1cm-2 under the same conditions. researchgate.net These performance metrics are among the best for coordination polymer-based direct radiation detectors. The presence of the iodine atoms in the this compound ligand is crucial for the high X-ray absorption efficiency of the material.

Table 2: Performance of a this compound-Based X-ray Detector

| Parameter | Value |

|---|---|

| Mobility-Lifetime Product (μτ) | 8.05 × 10-3 cm2 V-1 |

| Lowest Detectable X-ray Dose Rate | 128 nGyair s-1 (at 35 V) |

| Sensitivity | 172 μC Gyair-1cm-2 (at 35 V) |

Data from a study on a semiconductive coordination polymer for X-ray detection. researchgate.net

The development of such materials highlights the potential of this compound as a key building block for next-generation photoelectronic and optoelectronic devices.

Charge Transfer Mechanisms in Conjugated Systems for Enhanced Performance

The incorporation of this compound into conjugated systems is a strategic approach to developing advanced materials with tailored electronic properties. The inherent characteristics of this molecule, particularly the presence of iodine atoms, play a crucial role in modulating charge transfer dynamics within these systems, leading to enhanced performance in various applications.

Conjugated systems are characterized by alternating single and multiple bonds, which create a network of overlapping p-orbitals. libretexts.org This configuration allows for the delocalization of pi-electrons across the molecule, a fundamental property for charge transport. libretexts.org In materials derived from this compound, the acid moiety can act as a building block or ligand in larger macromolecular structures, such as coordination polymers. researchgate.netresearchgate.net

A notable example is the construction of a conjugated coordination polymer, {[Co(BPTTz)(DIPA)]·DMA}n, where H2DIPA stands for this compound. researchgate.netresearchgate.net In this architecture, the this compound linker plays a critical role in mediating the electronic state of the polymer. researchgate.netresearchgate.net This regulation of the electronic state facilitates multi-channel charge transfer. researchgate.netresearchgate.net The presence of multiple pathways for charge movement is advantageous as it can reduce the likelihood of charge carrier loss through recombination or quenching events. researchgate.netresearchgate.net Consequently, the efficiency of charge separation and subsequent transfer is significantly enhanced. researchgate.netresearchgate.net

The development of materials with efficient charge transfer is pivotal for applications in electronics and optoelectronics. rsc.org In donor-acceptor type conjugated materials, the evolution of intramolecular dipoles during excited state relaxation is a key process. rsc.org The strategic design of conjugated polymers aims to minimize the exciton (B1674681) binding energy by modulating the charge-transfer pathway, which facilitates the transfer of electrons from donor to acceptor moieties. researchgate.net

Research into a semiconductive coordination polymer incorporating this compound has demonstrated the effectiveness of this approach. The resulting material exhibited exceptional performance metrics for direct X-ray detection, a testament to its efficient charge transfer properties. researchgate.netresearchgate.net These findings underscore the potential of using this compound as a component in designing highly efficient semiconducting materials. researchgate.netresearchgate.net The enhanced charge separation and transport, attributed to the unique structural and electronic contributions of the diiodinated linker, lead to superior device performance. researchgate.netresearchgate.net

Detailed research findings for a coordination polymer derived from this compound are summarized in the table below.

| Performance Metric | Value | Operating Voltage |

| Mobility-Lifetime Product (μτ) | 8.05 × 10⁻³ cm² V⁻¹ | - |

| Sensitivity | 172 μC Gyair⁻¹ cm⁻² | 35 V |

| Lowest Detectable X-ray Dose Rate | 128 nGyair s⁻¹ | 35 V |

Advanced Spectroscopic and Diffraction Characterization Techniques in Research

Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structural Analysis

In the study of MOFs synthesized using 2,5-diiodoterephthalate (2,5-I-bdc), single crystals suitable for X-ray diffractometry are often obtained through solvothermal methods. mdpi.com The crystallographic data collected from these crystals are crucial for understanding how the ligand influences the structure and dimensionality of the resulting framework. For instance, in two zinc-based MOFs, {[Zn(2,5-I-bdc)bpe]} and {[Zn(2,5-I-bdc)bpen]}, SCXRD analysis revealed the critical role of halogen bonding in stabilizing the structures. mdpi.com

Data collection is typically performed on diffractometers equipped with modern detectors and X-ray sources, such as a Bruker D8 Venture with a CMOS detector or an Oxford Diffraction Gemini R Ultra with a Ruby CCD-detector. mdpi.comrsc.orgrecx.no The process involves irradiating a single crystal with monochromatic X-rays and measuring the intensities and positions of the diffracted beams. brynmawr.edu These data are then used to solve and refine the crystal structure using software like SHELXT and SHELXL. mdpi.com The final structural model provides detailed information, including unit cell dimensions, space group, and atomic coordinates. All non-hydrogen atoms are typically refined anisotropically to account for their thermal vibrations. rsc.orgbrynmawr.edu

Table 1: Representative SCXRD Data Collection and Refinement Parameters

| Parameter | Description |

| Instrument | Bruker D8 Venture or Oxford Diffraction Gemini R Ultra |

| X-ray Source | Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å) |

| Detector | CMOS PHOTON III or Ruby CCD |

| Temperature | Typically conducted at low temperatures (e.g., 173 K or 113 K) using a cryosystem to minimize thermal motion. |

| Data Reduction | Programs like CrysAlisPro are used for data integration and cell refinement. |

| Structure Solution | Direct methods (e.g., SHELXT) |

| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |

| Hydrogen Atoms | Often placed in calculated positions and refined using a riding model. |

The insights gained from SCXRD are fundamental, confirming the molecular connectivity and revealing non-covalent interactions, such as hydrogen and halogen bonds, which dictate the supramolecular architecture. mdpi.com

Powder X-ray Diffraction (PXRD) for Phase Identification and Bulk Structural Confirmation

Powder X-ray Diffraction (PXRD) is an essential technique used to confirm the phase purity of bulk crystalline materials and to verify that the structure determined from a single crystal is representative of the entire sample. ncl.ac.uklibretexts.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD is performed on a finely powdered sample containing a multitude of randomly oriented crystallites. libretexts.org

For materials synthesized with 2,5-diiodoterephthalic acid, such as MOFs, PXRD is routinely used to ensure that the synthesized bulk material consists of a single phase. mdpi.comresearchgate.net The experimental PXRD pattern is compared with a pattern simulated from the SCXRD data. ncl.ac.uk A close match between the measured and simulated patterns confirms the phase purity and structural integrity of the bulk sample. rsc.org

Data is typically collected on a powder diffractometer, such as a Philips powder diffractometer or a Panalytical X'pert, using Cu-Kα radiation. rsc.orgncl.ac.uk The resulting diffractogram plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). libretexts.org

Table 2: PXRD Analysis Details

| Aspect | Description |

| Purpose | Phase identification, purity assessment, and confirmation of bulk structure. ncl.ac.uk |

| Sample | Finely ground crystalline powder. libretexts.org |

| Instrumentation | Powder diffractometer with a monochromatic X-ray source (e.g., Cu-Kα). rsc.orgncl.ac.uk |

| Data Output | A plot of diffracted intensity vs. 2θ angle. |

| Analysis | Comparison of the experimental pattern with a simulated pattern from SCXRD data or a reference database. ncl.ac.uk Minor shifts in peak positions can occur due to temperature differences between SCXRD (low temp) and PXRD (room temp) measurements. rsc.org |

In some cases, whole-pattern fitting methods, like the LeBail fit, can be used for a more rigorous analysis of phase purity and to refine the unit cell parameters of the bulk material. ncl.ac.uk The technique is indispensable for ensuring that the properties measured for a material can be accurately correlated with its crystal structure. ncl.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and probe the vibrational modes within a molecule. illinois.edunih.gov By measuring the absorption of infrared radiation, FTIR provides a molecular "fingerprint," offering insights into the chemical bonding and structure of a sample. mdpi.com

For this compound and its derivatives, FTIR is used to confirm the presence of key functional groups and to monitor changes upon coordination to metal centers or formation of new compounds. researchgate.net The FTIR spectrum of a carboxylic acid like this compound would be characterized by specific absorption bands. The most prominent of these is the C=O stretching vibration of the carboxylic acid group. Another key feature is the broad O-H stretching band.

When this compound is incorporated into a MOF, the deprotonation of the carboxylic acid to form a carboxylate group leads to distinct changes in the FTIR spectrum. The disappearance of the broad O-H stretch and the shift of the C=O stretching frequency are clear indicators of coordination to the metal center. upb.ro

Table 3: Typical FTIR Vibrational Frequencies for Carboxylic Acids and Carboxylates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid (R-COOH) | O-H Stretch | 3300 - 2500 (broad) | A very broad and characteristic band due to hydrogen bonding. |

| C=O Stretch | 1725 - 1700 | A strong, sharp absorption. Its position can be affected by dimerization and other hydrogen bonding interactions. | |

| C-O Stretch | 1320 - 1210 | Medium intensity. | |

| Carboxylate (R-COO⁻) | Asymmetric C=O Stretch | 1650 - 1550 | Strong absorption, typically at a lower frequency than the C=O stretch of the corresponding carboxylic acid. upb.ro |

| Symmetric C=O Stretch | 1440 - 1360 | Strong absorption. |

The analysis is typically performed using an FTIR spectrometer, often with an Attenuated Total Reflection (ATR) accessory, which simplifies sample handling. mdpi.com The technique is non-destructive and requires only a small amount of sample. illinois.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. msu.edu It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and dynamics of atoms in a molecule. libretexts.org

While the low solubility of this compound itself can be a challenge, NMR is invaluable for characterizing its more soluble precursors or derivatives, such as its esters (e.g., dimethyl 2,5-diiodoterephthalate). researchgate.netf1000research.com For a derivative like dimethyl 2,5-diiodoterephthalate, the ¹H NMR spectrum would provide distinct signals for the aromatic protons and the methyl protons of the ester groups.

Key features in an NMR spectrum include:

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a nucleus is indicative of its electronic environment. msu.edu For instance, aromatic protons typically resonate at a lower field (higher ppm) than aliphatic protons. Carboxylic acid protons appear at a very low field, often above 10 ppm. msu.edu

Integration: The area under an NMR peak is proportional to the number of nuclei it represents.

Spin-Spin Coupling: The interaction between neighboring non-equivalent nuclei leads to the splitting of signals into multiplets, providing information about atomic connectivity. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be used to establish correlations between different nuclei and definitively assign the structure of more complex derivatives. universiteitleiden.nl

Table 4: Predicted ¹H NMR Chemical Shifts for a 2,5-Diiodoterephthalate Derivative

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (C-H) | 7.5 - 8.5 | Singlet | The two aromatic protons are chemically equivalent. |

| Carboxylic (COOH) | > 10.0 | Broad Singlet | Signal for the acidic proton, often broad and may exchange with solvent. |

NMR is a fundamental tool for confirming the successful synthesis of organic precursors and derivatives used in further material applications. nih.govnih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability and Guest-Host Interactions

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu It is a crucial method for assessing the thermal stability of materials, including MOFs derived from this compound. mdpi.comf1000research.com

A TGA experiment involves heating a small amount of sample on a highly sensitive balance inside a furnace. etamu.edu The resulting TGA curve plots the percentage of weight loss against temperature. This plot reveals the decomposition temperatures of the material and can provide information about its composition, such as the presence of solvent molecules within a porous structure.

For MOFs synthesized using this compound in solvents like DMF, the TGA curve typically shows several distinct weight loss steps. mdpi.com

Initial Weight Loss: An initial drop in mass at lower temperatures (e.g., below 150 °C) usually corresponds to the removal of guest solvent molecules (like water or DMF) trapped within the pores of the framework. mdpi.com

Table 5: Interpreting TGA Data for a Hypothetical MOF

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 25 - 150 | ~10% | Loss of guest solvent molecules (e.g., DMF, water) from the pores. mdpi.com |

| > 300 | > 50% | Decomposition of the 2,5-diiodoterephthalate linker and collapse of the framework. |

TGA is typically performed under an inert atmosphere (e.g., helium or nitrogen) to prevent oxidative decomposition. f1000research.com The data obtained are vital for determining the operational temperature limits of materials incorporating this compound.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). up.ac.za The technique is used to study the optical properties and chromophoric nature of compounds. copernicus.org

Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions within the benzene (B151609) ring. up.ac.za The presence of substituents, such as the carboxyl and iodo groups, influences the position and intensity of these absorption maxima (λ_max).

When used to study derivatives or complexes, UV-Vis spectroscopy can reveal changes in the electronic structure. For instance, the formation of a charge-transfer complex or coordination to a metal ion can lead to new absorption bands or shifts in existing ones (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths). f1000research.com Studies on related dihydroxyterephthalic acid have shown absorption maxima around 375 nm. researchgate.net

Table 6: General UV-Vis Absorption Regions

| Wavelength Range (nm) | Region | Typical Transitions |

| < 200 | Far UV | σ → σ |

| 200 - 400 | Near UV | π → π, n → σ |

| 400 - 800 | Visible | n → π, π → π* (in highly conjugated systems) msu.edu |

The spectrum is obtained by passing a beam of light through a solution of the sample and measuring the absorbance at various wavelengths. researchgate.net The data are useful for understanding the electronic and optical behavior of materials derived from this compound, which is relevant for applications in sensors or optical devices.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. micro.org.auiyte.edu.tr

In XPS, the sample is irradiated with a beam of X-rays under ultra-high vacuum, causing the ejection of core-level electrons. curtin.edu.au The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element from which the electron was emitted. iyte.edu.tr

For a compound like this compound or materials derived from it, XPS can:

Confirm Elemental Composition: Verify the presence of Carbon (C), Oxygen (O), and Iodine (I) on the surface.

Determine Chemical States: Small shifts in the binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of an atom. For example, the C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different functional groups (C-C/C-H, C-I, and O-C=O). researchgate.net Similarly, the O 1s spectrum can differentiate between the oxygen atoms in the carboxyl group. The I 3d spectrum would confirm the presence and state of the iodine atoms. researchgate.net

Table 7: Representative Binding Energies for Elements in this compound

| Element | Core Level | Approximate Binding Energy (eV) | Chemical State Information |

| Carbon (C) | C 1s | ~285 - 289 | Can be resolved into components for C-C/C-H (~284.8 eV), C-I, and O=C-O (~288.5 eV). researchgate.net |

| Oxygen (O) | O 1s | ~532 - 534 | Can distinguish between C=O and C-O environments. |

| Iodine (I) | I 3d₅/₂ | ~619 - 620 | Characteristic binding energy for iodine in an organic iodide. |

XPS is a powerful tool for surface characterization, crucial for applications where surface chemistry, such as in catalysis or sensor development, is important.

Luminescence Spectroscopy for Photophysical Characterization

Luminescence spectroscopy is a powerful, non-destructive technique utilized to investigate the electronic structure and dynamic properties of photoactive molecules. In the context of this compound and its derivatives, this method provides significant insights into their potential as building blocks for luminescent materials, particularly in the construction of metal-organic frameworks (MOFs). The photophysical characterization of these materials involves analyzing their excitation and emission spectra, luminescence lifetimes, and quantum yields, which collectively define their utility in applications such as sensing and optoelectronics.

Detailed Research Findings

Research has demonstrated that this compound (H₂I₂-bdc) is an effective organic linker for creating luminescent coordination polymers, especially when combined with lanthanide ions (Ln³⁺). The heavy iodine atoms on the terephthalate (B1205515) backbone can influence the photophysical properties of the resulting materials through the heavy-atom effect, which can enhance intersystem crossing and facilitate energy transfer processes.

A key strategy for probing the intrinsic luminescence of the 2,5-diiodoterephthalate linker involves its coordination with a non-luminescent ion like Lanthanum(III). In a study of a La³⁺-based MOF with the formula {[La₂(2,5-I-bdc)₃(DMF)₄]}·2DMF, the observed luminescence is attributed solely to the organic ligand. mdpi.com The emission spectrum of this complex, when excited at 340 nm, displays a distinct blue emission centered at 445 nm. mdpi.com This emission is characterized by a very short luminescence lifetime of 5 nanoseconds, which is indicative of fluorescence originating from the π–π* electronic transitions within the 2,5-diiodoterephthalate ligand. mdpi.com

When this compound is incorporated into MOFs with emissive lanthanide ions, an "antenna effect" is often observed. In this process, the organic linker absorbs ultraviolet light efficiently and transfers the absorbed energy to the metal centers, which then emit light at their characteristic wavelengths. This mechanism is crucial for overcoming the typically low absorption cross-sections of lanthanide ions themselves.

A series of isostructural lanthanide MOFs with the general formula {[Ln₂(2,5-I-bdc)₃(DMF)₄]} (where Ln = Nd, Sm, Eu) showcases the versatility of the 2,5-diiodoterephthalate linker in sensitizing lanthanide emission. mdpi.com

Europium (Eu³⁺) MOF: The Europium(III)-based framework demonstrates the most efficient energy transfer among the series. Upon excitation of the ligand, the complex exhibits the characteristic sharp emission lines of Eu³⁺, with the strongest peak at 615 nm corresponding to the ⁵D₀ → ⁷F₂ transition. mdpi.com This results in a vibrant red emission. mdpi.com This MOF displays the highest quantum yield of the series at 4.5% and a significantly longer luminescent lifetime of 1.1 milliseconds (ms), indicating efficient sensitization of the Eu³⁺ ion by the 2,5-diiodoterephthalate linker. mdpi.com

The excitation spectra for these luminescent MOFs confirm the role of the linker as the primary light-harvester, typically showing a broad absorption band between 290 nm and 370 nm, which is ascribed to the π–π* transitions of the 2,5-diiodoterephthalate ligand. mdpi.com

The following interactive tables summarize the key photophysical data for these coordination polymers.

Table 1: Luminescence Properties of Lanthanide MOFs with 2,5-Diiodoterephthalate Linker

| Metal Ion (Ln³⁺) | Excitation Wavelength (nm) | Major Emission Bands (nm) | Observed Color | Quantum Yield (%) | Luminescence Lifetime |

| Lanthanum (La) | 340 | 445 (Ligand-based) | Blue | Not Reported | 5 ns |

| Samarium (Sm) | ~290-370 | 445 (Ligand), 601 (Sm³⁺) | Purple | < 1 | 50 µs |

| Europium (Eu) | ~290-360 | 615 (Eu³⁺) | Red | 4.5 | 1.1 ms |

Data sourced from a study on two-dimensional and three-dimensional coordination polymers based on Ln(III) and 2,5-diiodoterephthalates. mdpi.com

Table 2: CIE Chromaticity Coordinates for Luminescent MOFs

| Complex | x-coordinate | y-coordinate |

| La-MOF | 0.150 | 0.128 |

| Sm-MOF | 0.238 | 0.175 |

| Eu-MOF | 0.627 | 0.342 |

These coordinates, based on the CIE 1931 color space, quantitatively define the color of the emitted light from the respective metal-organic frameworks. mdpi.com

Theoretical and Computational Studies on 2,5 Diiodoterephthalic Acid and Its Assemblies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries and electronic properties of molecules like 2,5-diiodoterephthalic acid.

Geometric Structure: DFT calculations are used to find the lowest-energy arrangement of atoms in a molecule, known as the optimized geometry. This involves calculating forces on each atom and adjusting their positions until a stable minimum on the potential energy surface is reached. For this compound, this would yield precise predictions of bond lengths (e.g., C-C, C-H, C-O, C=O, and C-I) and bond angles. Functionals such as B3LYP or PBE0, combined with appropriate basis sets like 6-311++G(d,p), are commonly used for such geometry optimizations. nih.gov The planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and iodine substituents are key outcomes of these calculations.

Electronic Properties: Once the geometry is optimized, DFT is used to analyze the molecule's electronic landscape. Key properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. nih.gov

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. It reveals electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen and halogen bonding. For this compound, a region of positive potential (a "sigma-hole") is expected along the C-I bond axis, which is characteristic of halogen bond donors. mdpi.com

A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate typical results.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.1 D |

Time-Dependent Density Functional Theory (TDDFT) for Excitation Energies

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. cecam.org It is the most widely used method for predicting absorption spectra (like UV-Vis) for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. benasque.orgresearchgate.net

For this compound, TDDFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net This information is vital for understanding the photophysical properties of the molecule and materials derived from it. The choice of functional is critical, as standard functionals can sometimes struggle with certain types of excitations, such as charge-transfer states. durham.ac.uk

Below is an example of how TDDFT results might be presented.

| Excitation | Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S0 → S1 | 4.25 | 292 | 0.35 |

| S0 → S2 | 4.60 | 269 | 0.12 |

| S0 → S3 | 4.95 | 250 | 0.58 |

Band Structure Calculations for Semiconductor Properties

When this compound is used as an organic linker to construct periodic structures like Metal-Organic Frameworks (MOFs), its properties are best described by the electronic band structure. Band structure calculations, typically performed using DFT with periodic boundary conditions, are essential for determining the electronic properties of these materials, such as whether they behave as insulators, semiconductors, or metals.

The calculation yields a band structure diagram, which plots the energy of the electronic states versus momentum in the Brillouin zone. The key feature is the band gap, which is the energy difference between the top of the valence band (analogous to the HOMO in a molecule) and the bottom of the conduction band (analogous to the LUMO). fz-juelich.de The size of the band gap determines the material's conductivity and its potential use in electronic and optoelectronic applications. For instance, a study on a related Y-2,5-dihydroxyterephthalic acid MOF used DFT to show how factors like hydrogen bonding could shift the calculated band gap energy. nih.gov

Molecular Dynamics Simulations for Guest Diffusion and Host-Guest Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of MOFs built with this compound linkers, MD simulations are invaluable for understanding dynamic processes. mdpi.comsemanticscholar.org